

# An In-Depth Technical Guide to 4-(1-Bromoethyl)benzoic Acid

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## Compound of Interest

Compound Name: **4-(1-Bromoethyl)benzoic acid**

Cat. No.: **B044954**

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## Introduction: A Versatile Building Block in Modern Synthesis

**4-(1-Bromoethyl)benzoic acid**, identified by its CAS number 113023-73-7, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its strategic placement of a carboxylic acid group and a reactive benzylic bromide makes it a highly versatile intermediate. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution reactions.<sup>[1]</sup> This dual functionality allows for the facile introduction of the 4-carboxyphenylethyl scaffold into a wide array of molecules, making it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, properties, and handling of **4-(1-bromoethyl)benzoic acid**, offering a technical resource for laboratory professionals.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application and safe handling.

Table 1: Physicochemical Properties of **4-(1-Bromoethyl)benzoic acid**

Property	Value	Source
CAS Number	113023-73-7	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	229.07 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid (crystals or powder)	<a href="#">[3]</a>
Melting Point	155-156 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	324.3 ± 25.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.540 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	4.12 ± 0.10	<a href="#">[3]</a>
Water Solubility	Insoluble	<a href="#">[3]</a>

#### Spectroscopic Characterization:

The structural integrity of **4-(1-bromoethyl)benzoic acid** is typically confirmed using standard spectroscopic techniques. While specific peak assignments can vary slightly based on the solvent and instrument, the following are expected characteristics:

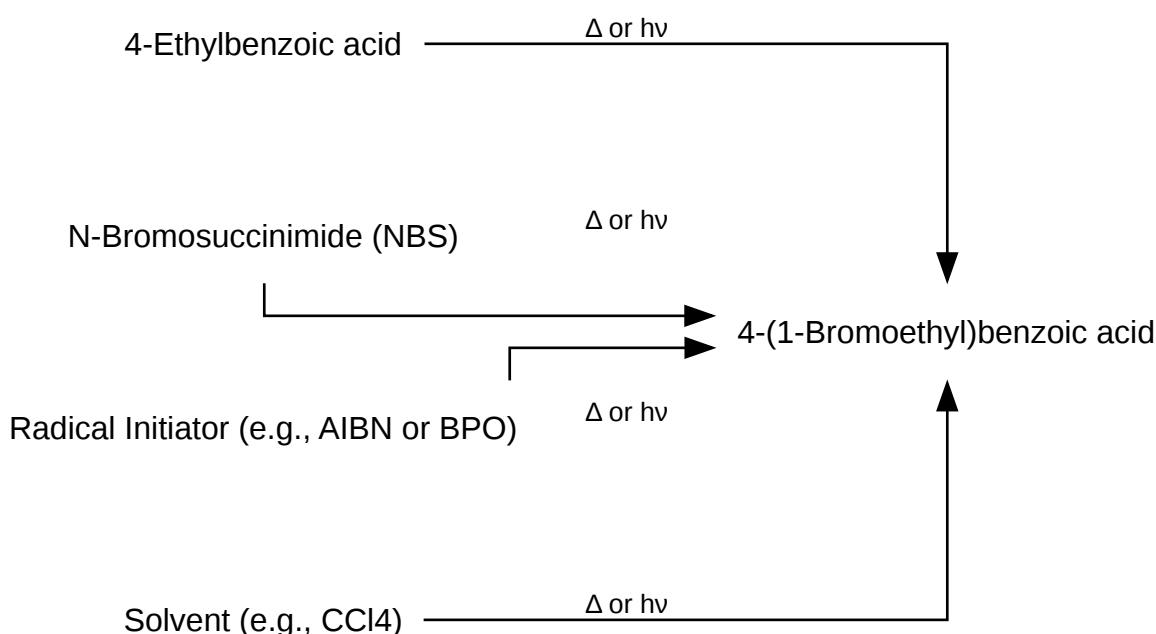
- <sup>1</sup>H NMR: The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum is expected to show a doublet for the methyl protons, a quartet for the methine proton adjacent to the bromine, and a characteristic pattern of aromatic protons in the para-substituted region. The acidic proton of the carboxylic acid will appear as a broad singlet.
- <sup>13</sup>C NMR: The carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectrum will display distinct signals for the methyl carbon, the carbon bearing the bromine, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[\[2\]](#)
- Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[\[2\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch from the carboxylic acid, along with C-H stretches from the aromatic ring and aliphatic chain, and a C-Br stretch.

## Synthesis and Mechanism: Free Radical Bromination

The most common and efficient method for the synthesis of **4-(1-bromoethyl)benzoic acid** is the free-radical bromination of 4-ethylbenzoic acid. This reaction selectively targets the benzylic position, which is activated towards radical formation due to the resonance stabilization of the resulting benzylic radical.

Reaction Scheme:

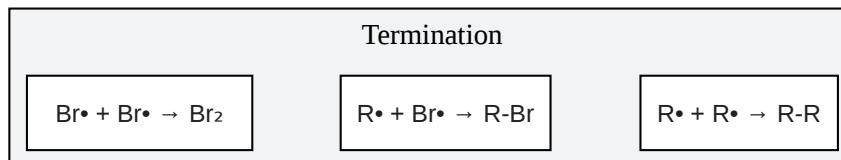
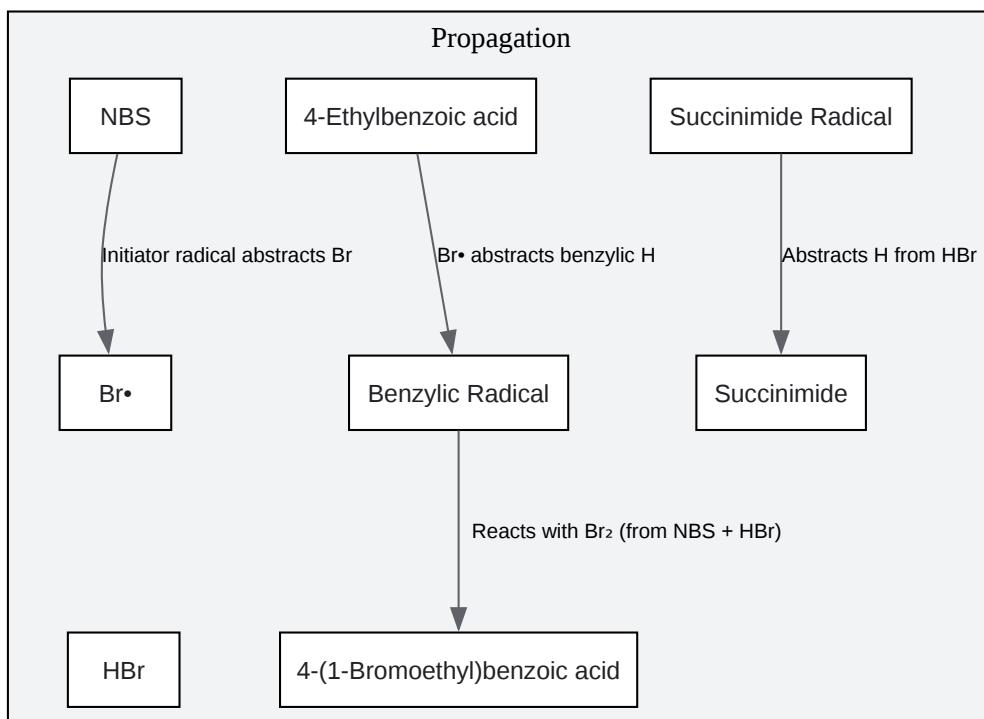
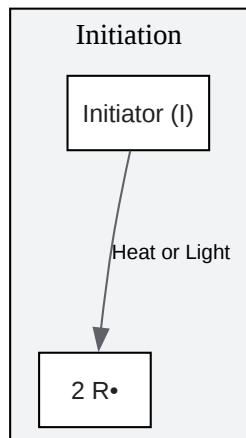


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Caption: Synthesis of **4-(1-Bromoethyl)benzoic acid**.

Mechanism:

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.



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Caption: Free radical bromination mechanism.

#### Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for benzylic bromination. Researchers should optimize conditions based on their specific laboratory setup and scale.

#### Materials and Equipment:

- 4-Ethylbenzoic acid
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
- Carbon tetrachloride ( $CCl_4$ ) or other suitable non-polar solvent
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Ice bath
- Büchner funnel and filtration flask
- Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

#### Step-by-Step Methodology:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethylbenzoic acid in carbon tetrachloride.
- Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution. Causality Insight: NBS is used as a source of bromine radicals at a low and

constant concentration, which favors substitution over addition to the aromatic ring. The radical initiator (AIBN or BPO) is necessary to start the chain reaction.

- **Initiation and Reflux:** Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by heat or a UV lamp. The progress of the reaction can be monitored by observing the consumption of the slightly less dense NBS, which will be converted to the denser succinimide.
- **Work-up:** After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
- **Filtration:** Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filtrate with cold solvent to ensure complete transfer.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification by Recrystallization:** Dissolve the crude product in a minimal amount of a hot solvent, such as an ethyl acetate and hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. **Trustworthiness:** Slow cooling is crucial for the formation of pure crystals, as impurities are excluded from the growing crystal lattice.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
- **Characterization:** Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (<sup>1</sup>H NMR, <sup>13</sup>C NMR).

## Applications in Drug Discovery and Development

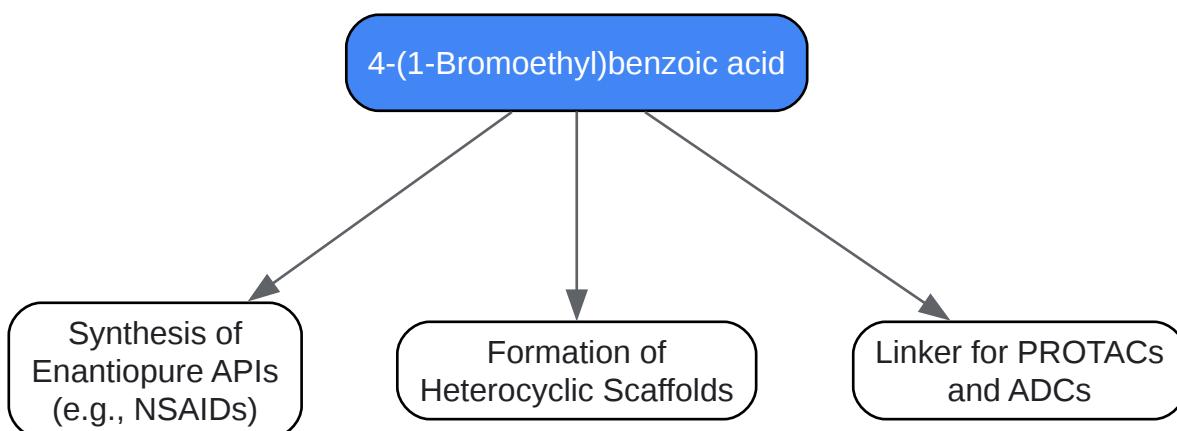
**4-(1-Bromoethyl)benzoic acid** is a valuable building block in the synthesis of various pharmaceutical compounds. The bromoethyl group acts as a key pharmacophore or as a reactive handle for further molecular elaboration.

- **Enantiomerically Pure Pharmaceuticals:** The chiral center at the benzylic position allows for the synthesis of enantiomerically pure drugs.<sup>[1]</sup> For example, the (S)-enantiomer is a

precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.

[1]

- **Heterocycle Synthesis:** The reactive bromine atom can participate in cyclization reactions with nucleophiles like amines or thiols to form nitrogen- and oxygen-containing heterocycles, which are common scaffolds in drug molecules.[1]
- **Linker Chemistry:** The dual functionality of the molecule makes it suitable for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spatial arrangement of different molecular components is critical.



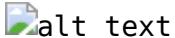
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Caption: Applications in Drug Discovery.

## Safety, Handling, and Storage

As with all alpha-bromo carboxylic acids, **4-(1-bromoethyl)benzoic acid** should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.

Source: Aggregated GHS information from ECHA C&L Inventory.[\[2\]](#)

#### Handling:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.[\[4\]](#)
- In case of contact, immediately flush the affected area with copious amounts of water.

#### Storage:

- Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[\[4\]](#)
- Some suppliers recommend storage at 2-8°C.[\[3\]](#)

## Conclusion

**4-(1-Bromoethyl)benzoic acid** is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its predictable reactivity, facilitated by the benzylic bromide and the carboxylic acid, allows for its incorporation into a multitude of complex molecular architectures. A solid understanding of its synthesis, purification, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.

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## References

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